molecular formula C11H20O2Si B14201129 (1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 841276-64-0

(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B14201129
CAS No.: 841276-64-0
M. Wt: 212.36 g/mol
InChI Key: RCBZTOPGXNYTAZ-KOLCDFICSA-N
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Description

(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[310]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in various biological assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups.

    Other Bicyclic Compounds: Various other bicyclic compounds with different substituents can be compared to highlight the unique properties of (1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity. Its triethylsilyl group, in particular, imparts unique properties that can be exploited in various chemical reactions and applications.

Properties

CAS No.

841276-64-0

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

(1S,5R)-1-triethylsilyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C11H20O2Si/c1-4-14(5-2,6-3)11-7-9(11)8-13-10(11)12/h9H,4-8H2,1-3H3/t9-,11+/m1/s1

InChI Key

RCBZTOPGXNYTAZ-KOLCDFICSA-N

Isomeric SMILES

CC[Si](CC)(CC)[C@@]12C[C@@H]1COC2=O

Canonical SMILES

CC[Si](CC)(CC)C12CC1COC2=O

Origin of Product

United States

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